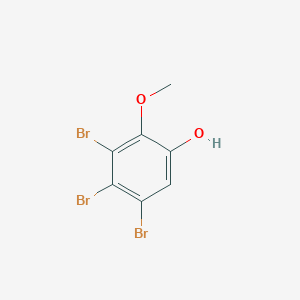
1,1',1'',1'''-(1,4-Dinitrobutane-1,2,3,4-tetrayl)tetrabenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dinitro-1,2,3,4-tetraphenylbutane is an organic compound characterized by the presence of nitro groups and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dinitro-1,2,3,4-tetraphenylbutane can be synthesized through a multi-step process involving the nitration of 1,2,3,4-tetraphenylbutane. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the phenyl rings.
Industrial Production Methods
Industrial production of 1,4-dinitro-1,2,3,4-tetraphenylbutane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dinitro-1,2,3,4-tetraphenylbutane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Reduction: The major product of the reduction reaction is 1,4-diamino-1,2,3,4-tetraphenylbutane.
Substitution: Depending on the substituent introduced, various halogenated or sulfonated derivatives of 1,4-dinitro-1,2,3,4-tetraphenylbutane can be obtained.
Scientific Research Applications
1,4-Dinitro-1,2,3,4-tetraphenylbutane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-dinitro-1,2,3,4-tetraphenylbutane involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyl rings provide a stable framework that can facilitate these interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetraphenylbutane: Lacks the nitro groups and thus has different chemical reactivity and applications.
1,4-Diamino-1,2,3,4-tetraphenylbutane: A reduction product of 1,4-dinitro-1,2,3,4-tetraphenylbutane with amino groups instead of nitro groups.
Uniqueness
1,4-Dinitro-1,2,3,4-tetraphenylbutane is unique due to the presence of both nitro groups and phenyl rings, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
114288-80-1 |
|---|---|
Molecular Formula |
C28H24N2O4 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(1,4-dinitro-1,3,4-triphenylbutan-2-yl)benzene |
InChI |
InChI=1S/C28H24N2O4/c31-29(32)27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(33)34)24-19-11-4-12-20-24/h1-20,25-28H |
InChI Key |
NNYYNXFNCZADRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(C3=CC=CC=C3)[N+](=O)[O-])C(C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-5-{(E)-[2-(benzenesulfonyl)phenyl]diazenyl}naphthalene-2-sulfonic acid](/img/structure/B14291617.png)




![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)

![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)


![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)



